molecular formula C30H22N4O3 B2568087 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 478343-17-8

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2568087
CAS No.: 478343-17-8
M. Wt: 486.531
InChI Key: VWGHPDNTVABPGZ-GCUVURNUSA-N
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Description

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide ( 478343-17-8) is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid structure combining a benzimidazole moiety, known for its diverse biological activities, with a chromene-carboxamide core . The benzimidazole component is a privileged scaffold in pharmacology, contributing to the compound's ability to interact with various biopolymers and biological targets; its derivatives are actively researched for their antiproliferative properties . This compound is primarily investigated for its potential as an antiproliferative agent. Research on analogous benzimidazole derivatives has demonstrated promising activity against challenging cancer cell lines, including the triple-negative breast cancer (TNBC) line MDA-MB-231 . Furthermore, the structural class of chromene-3-carboxamides to which this molecule belongs is under investigation for targeting enzymes like acetylcholinesterase for neurological conditions and monoamine oxidases (MAOs) for regulating neurotransmitters . The mechanism of action for related compounds has been explored through molecular docking studies, suggesting potential interactions with critical enzymatic targets such as dihydrofolate reductase (DHFR), which is essential for cell proliferation in both cancer and bacterial cells . This makes the compound a valuable candidate for researchers investigating novel therapeutic strategies in oncology and microbiology. Available with a purity of 95% or greater, this chemical is intended for research applications in a laboratory setting . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O3/c1-36-26-13-7-8-20-18-23(30(37-27(20)26)32-21-9-3-2-4-10-21)29(35)31-22-16-14-19(15-17-22)28-33-24-11-5-6-12-25(24)34-28/h2-18H,1H3,(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGHPDNTVABPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3)C(=C2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide, a chromene derivative, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a complex structure that includes a benzodiazole moiety, a methoxy group, and a carboxamide group. The molecular formula is C31H24N4O3, and it is characterized by the following structural attributes:

Attribute Details
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
Molecular Formula C31H24N4O3
Molecular Weight 520.55 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer progression and inflammation. Research indicates that it may inhibit certain enzymes linked to these processes, thereby exerting anti-inflammatory and anti-cancer effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as lipoxygenase, which plays a role in inflammatory responses.
  • Cell Proliferation Modulation : It has shown potential in reducing cell proliferation in various cancer cell lines.

Biological Activity Studies

Recent studies have evaluated the biological activities of this compound in vitro against several cancer cell lines.

Antitumor Activity

In vitro assays demonstrated promising antitumor activity against various human cancer cell lines, including:

  • A549 (Lung cancer) : IC50 values indicating significant cytotoxicity.
  • MCF-7 (Breast cancer) : Notable reduction in cell viability.

These findings suggest that the compound could serve as a lead candidate for further development as an antitumor agent.

Comparative Cytotoxicity

A comparative study with other chromene derivatives indicated that this compound exhibited superior cytotoxic effects against tested cancer cells. The following table summarizes the IC50 values of selected compounds:

Compound Cell Line IC50 (μM)
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy...A5496.75
Chromene Derivative AMCF-710.00
Chromene Derivative BHCT11612.50

Structure-Activity Relationship (SAR)

The presence of specific functional groups significantly influences the biological activity of chromene derivatives. The methoxy and carboxamide groups enhance solubility and bioactivity. Research highlights that modifications to the benzodiazole moiety can lead to variations in potency and selectivity against different cancer types.

Case Studies

  • Antioxidant Activity : A study demonstrated that related chromene compounds exhibited antioxidant properties, with some derivatives showing IC50 values comparable to standard antioxidants like ascorbic acid .
  • Cytotoxicity Against Cancer Cells : In a study involving multiple cancer cell lines, compounds with similar structural features showed varying degrees of cytotoxicity, reinforcing the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural motifs to (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide exhibit significant anticancer properties. For example, derivatives of benzimidazole have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116) and others. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial activity is often assessed using minimum inhibitory concentration (MIC) methods, revealing that certain derivatives can outperform standard antibiotics . This suggests that the compound could be developed into a broad-spectrum antimicrobial agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the chromene structure followed by functionalization with benzimidazole and methoxy groups. Variations in substituents on the phenyl rings can lead to derivatives with enhanced biological activities .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of synthesized benzimidazole derivatives against HCT116 cells. The most potent compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related chromene derivatives. The results showed that certain compounds had MIC values in the low micromolar range against various pathogens, suggesting their viability as new antimicrobial drugs .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromene-Carboxamide Derivatives

Compound Name Chromene Substituent (R1) Imino Substituent (R2) Benzimidazole/Other Groups (R3) Molecular Formula Molecular Weight Key Features
Target Compound 8-methoxy Phenyl 4-(1H-Benzimidazol-2-yl)phenyl C₂₉H₂₁N₄O₃ 473.51 High H-bond capacity; planar aromaticity
(2Z)-N-acetyl-8-ethoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide 8-ethoxy 4-methylphenyl Acetyl C₂₁H₂₀N₂O₄ 364.39 Ethoxy increases hydrophobicity; acetyl reduces H-bond donors
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one None (tetrahydrochromene) Chlorobenzylidene Pyrimidinone Not provided Reduced aromaticity; chlorinated groups enhance lipophilicity

Key Observations:

Substituent Effects on Solubility and Bioavailability: The 8-methoxy group in the target compound improves water solubility compared to the 8-ethoxy substituent in the acetylated analogue . The benzimidazole moiety introduces two H-bond donors (N–H groups), enhancing interactions with biological targets compared to acetyl or pyrimidinone derivatives .

Chlorinated derivatives (e.g., ) exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Hydrogen-Bonding and Crystallographic Behavior

  • The target compound’s benzimidazole and carboxamide groups enable diverse H-bonding patterns, as described in Etter’s graph-set analysis . This contrasts with the acetylated analogue , which lacks H-bond donors, reducing its ability to form stable crystal lattices or protein interactions.
  • Structural studies using programs like SHELXL (mentioned in ) may reveal distinct packing motifs compared to non-benzimidazole derivatives due to these interactions.

Q & A

Q. Optimization Strategies :

  • Temperature : Controlled heating (60–80°C) minimizes side reactions during imino bond formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves reaction efficiency for chromene ring closure .

Q. Table 1: Critical Reaction Parameters

StepConditionsYield (%)Key Evidence
Chromene formationEtOH, reflux, 12 h65–75
Imino bond formationDMF, 80°C, N₂ atmosphere70–85
AmidationDCM, EDC/HOBt, RT, 24 h60–70

Which spectroscopic and crystallographic methods confirm structure and stereochemistry?

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm), imino (δ 8.2–8.5 ppm), and benzimidazole protons (δ 7.5–8.1 ppm). Use 2D techniques (COSY, HSQC) to resolve overlaps .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : SHELX programs resolve Z-configuration and dihedral angles between chromene and benzimidazole planes .

Advanced Tip : For ambiguous NOE effects, use dynamic NMR at variable temperatures to probe rotational barriers in the imino group .

How can contradictions in reported biological activity data be resolved?

Advanced Research Focus
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Structural Analogues : Fluorine or methoxy substitutions alter target affinity (e.g., IC50 shifts from 1.2 µM to 5.4 µM with -OCH3 → -CF3) .
  • Solubility Artifacts : Use DMSO concentrations <0.1% to avoid false negatives in kinase inhibition assays .

Q. Methodology :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual).
  • SAR Studies : Systematically modify substituents (e.g., para- vs. meta-fluoro) to isolate activity trends .

What computational approaches predict target interactions?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR, VEGFR2). Validate with experimental IC50 values .
  • QSAR Models : Use Hammett constants (σ) for substituents on the phenylimino group to correlate electronic effects with bioactivity .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis targets .

How does the Z-configuration influence reactivity and bioactivity?

Q. Advanced Research Focus

  • Stereoelectronic Effects : The Z-configuration enforces planar geometry, enhancing π-stacking with aromatic residues in kinase ATP pockets .
  • Reactivity : Z-isomers show slower hydrolysis rates (t1/2 = 48 h vs. 12 h for E-isomers) due to steric protection of the imino bond .
  • Bioactivity : Z-configuration improves IC50 by 3–5× in tyrosine kinase assays compared to E-forms .

What strategies scale up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Continuous Flow Systems : Reduce reaction times (e.g., from 12 h to 2 h for chromene formation) and improve heat dissipation .
  • Purification : Use preparative HPLC with chiral columns to separate Z/E isomers .
  • Quality Control : In-line FTIR monitors imino bond formation in real time .

How are metabolic stability and pharmacokinetics evaluated?

Q. Methodology :

  • Microsomal Assays : Incubate with human liver microsomes (HLMs) to measure CYP450-mediated degradation .
  • Plasma Stability : Assess compound half-life in PBS (pH 7.4) and murine plasma .
  • LogP Measurement : Reverse-phase HPLC determines partitioning behavior (optimal LogP = 2–3 for oral bioavailability) .

What pitfalls occur in NMR analysis, and how are they mitigated?

Q. Common Issues :

  • Signal Overlap : Aromatic protons in benzimidazole and chromene regions (δ 6.5–8.5 ppm).
    Solutions :
  • Deuterated Solvents : Use DMSO-d6 to sharpen peaks .
  • 2D NMR : HSQC distinguishes methoxy (δ 3.8 ppm, correlates to 13C δ 55 ppm) from aliphatic impurities .

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